molecular formula C9H18O2 B14354746 Butanoic acid, 3-methyl-2-(1-methylethyl)-, methyl ester CAS No. 94991-59-0

Butanoic acid, 3-methyl-2-(1-methylethyl)-, methyl ester

Cat. No.: B14354746
CAS No.: 94991-59-0
M. Wt: 158.24 g/mol
InChI Key: SSZLGXGUJHOYNA-UHFFFAOYSA-N
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Description

Butanoic acid, 3-methyl-2-(1-methylethyl)-, methyl ester is an organic compound with a fruity odor, commonly used in the flavor and fragrance industry. It is a methyl ester derivative of butanoic acid, which contributes to its characteristic scent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butanoic acid, 3-methyl-2-(1-methylethyl)-, methyl ester typically involves esterification reactions. One common method is the Fischer esterification, where butanoic acid reacts with methanol in the presence of an acid catalyst, such as sulfuric acid, to form the ester and water .

Industrial Production Methods

Industrial production of this compound often involves distillation from essential oils of vegetable origin. It can also be manufactured on a small scale for use in perfumes and as a food flavoring .

Chemical Reactions Analysis

Types of Reactions

Butanoic acid, 3-methyl-2-(1-methylethyl)-, methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Various oxidizing agents such as potassium permanganate or chromium trioxide.

    Substitution: Nucleophiles can be used to replace the ester group.

Major Products

    Hydrolysis: Butanoic acid and methanol.

    Oxidation: Depending on the oxidizing agent, products can include carboxylic acids or aldehydes.

    Substitution: Products vary based on the nucleophile used.

Scientific Research Applications

Butanoic acid, 3-methyl-2-(1-methylethyl)-, methyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of butanoic acid, 3-methyl-2-(1-methylethyl)-, methyl ester involves its interaction with specific molecular targets and pathways. For instance, in hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water or hydroxide ions, leading to the formation of butanoic acid and methanol . The ester can also participate in other reactions, such as oxidation and substitution, depending on the conditions and reagents used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Butanoic acid, 3-methyl-2-(1-methylethyl)-, methyl ester is unique due to its specific structure, which imparts distinct chemical properties and applications. Its fruity odor makes it particularly valuable in the flavor and fragrance industry, setting it apart from other similar compounds.

Properties

IUPAC Name

methyl 3-methyl-2-propan-2-ylbutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O2/c1-6(2)8(7(3)4)9(10)11-5/h6-8H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSZLGXGUJHOYNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(C)C)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90241708
Record name Butanoic acid, 3-methyl-2-(1-methylethyl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90241708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.24 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94991-59-0
Record name Butanoic acid, 3-methyl-2-(1-methylethyl)-, methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094991590
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butanoic acid, 3-methyl-2-(1-methylethyl)-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90241708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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